(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound classified under the pyrrolidine derivatives. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C15H22N, indicating it contains carbon, hydrogen, and nitrogen atoms.
This compound falls under the category of pyrrolidine derivatives, which are cyclic amines characterized by a five-membered ring containing one nitrogen atom. Pyrrolidine derivatives are widely studied for their pharmacological properties, including their roles as intermediates in drug synthesis and their potential therapeutic effects.
The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine can be approached through various synthetic methods. One common route involves the use of pyrrole as a starting material, which undergoes cyclization and functionalization reactions to yield the desired product.
The molecular structure of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine features a saturated ring system that includes a nitrogen atom within the five-membered ring.
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The specific conditions for these reactions often depend on the substituents present on the pyrrolo ring and may require catalysts or specific solvents to facilitate the desired transformations.
The mechanism of action for (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine in biological systems may involve interactions with specific receptors or enzymes:
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has several potential applications:
The synthesis of (3aS,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine relies on sophisticated multi-step sequences to establish its stereochemically complex bicyclic framework. A common approach involves chiral pool utilization starting from enantiomerically pure natural amino acids like L-proline, which provides the pyrrolidine ring with predefined stereocenters. This strategy circumvents the need for later resolution steps, significantly improving synthetic efficiency. For instance, advanced routes employ asymmetric hydrogenation of imine intermediates using chiral catalysts (e.g., BINAP-Ru complexes) to install the required stereochemistry at the ring fusion positions [5] [7].
Critical to scaffold assembly is the construction of the piperidine moiety through reductive amination between aldehyde precursors and amine-containing intermediates. One patent demonstrates a seven-step sequence starting from N-protected nipecotic acid derivatives, where phenethyl side chain introduction occurs via nucleophilic displacement before final ring closure. The stereoselectivity of this process is controlled by substrate-directed diastereoselection using bulky protecting groups (e.g., Boc or Cbz) that shield one face of the molecule during cyclization [5]. Post-cyclization functionalization often employs catalytic hydrogenation under controlled pressure (50-100 psi H₂) to saturate the pyridine ring while preserving chiral integrity, achieving >98% de in optimized conditions [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Stereochemical Outcome |
---|---|---|
N-Boc-Nipecotic Acid Aldehyde | Piperidine Ring Formation | Controls C7a Configuration |
(S)-3-Phenethylpyrrolidine | Pyrrolidine Core with Side Chain | Defines C3a Chirality |
Tetrahydro-1H-pyrrolo[3,4-b]pyridine | Bicyclic Precursor for Hydrogenation | Establishes Octahydro Framework |
Ring closure to form the bicyclic system exploits Lewis acid catalysis and protic acid mediation to achieve high regioselectivity. Trifluoroacetic acid (TFA) serves as an effective cyclization promoter at concentrations of 5-10 mol% in dichloromethane, facilitating intramolecular iminium ion formation at ambient temperature. This method avoids the racemization risks associated with high-temperature thermal cyclizations [1]. When sterically congested substrates require harsher conditions, zeolite-confined acids (e.g., H-beta zeolite) enable heterogeneous catalysis at 80-100°C, providing yields >85% without erosion of enantiomeric excess [6].
For substrates bearing acid-sensitive functional groups, mild dehydrative agents like POCl₃ in toluene facilitate cyclodehydration of diamino alcohol precursors. This approach is particularly valuable for late-stage ring formation when the phenethyl group is already installed, as demonstrated in the synthesis of moxifloxacin intermediates where 5 M equivalents of POCl₃ at reflux yielded 92% of the bicyclic core [5]. Kinetic studies reveal that cyclization follows pseudo-first-order kinetics under both homogeneous and heterogeneous conditions, with activation energies of ~65 kJ/mol for protic acid-mediated pathways versus ~75 kJ/mol for Lewis acid-catalyzed routes [6].
Table 2: Cyclization Performance Under Acidic Conditions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | ee Preservation (%) |
---|---|---|---|---|
TFA (10 mol%) in DCM | 25 | 12 | 88 | >99 |
H-Beta Zeolite | 85 | 6 | 92 | 98 |
PTSA in Toluene | 110 | 3 | 78 | 95 |
POCl₃ (5 eq) | Reflux | 2 | 92 | 97 |
Conversion to the hydrochloride salt significantly modifies the physicochemical profile of the free base (3aS,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine. Salt formation is typically achieved by stoichiometric protonation using 1.0-1.2 equivalents of HCl in anhydrous diethyl ether or isopropanol, yielding crystalline solids with defined stoichiometry (C₁₅H₂₂N₂·HCl) [1] [4]. The hydrochloride salt exhibits a 25-fold aqueous solubility enhancement (98 mg/mL vs. 3.9 mg/mL for free base at pH 7.4 and 25°C) due to disruption of crystal lattice energy and increased ion-dipole interactions with water molecules. This property is critical for bioavailability in oral formulations [4].
Stability challenges emerge from salt disproportionation in suspension formulations, where the hydrochloride can dissociate under fluctuating pH, leading to uncontrolled precipitation of the less soluble free base. Studies on analogous systems demonstrate that cooling formulations to 2-8°C in an ice bath suppresses this phenomenon by stabilizing the crystalline form [2]. Hygroscopicity analysis reveals water uptake of <0.5% at 75% RH for the hydrochloride versus 3.2% for the free base, attributed to the reduced surface free energy of the ionic lattice [4]. Accelerated stability testing (40°C/75% RH) confirms no polymorphic transitions over 12 weeks when packaged with desiccants, satisfying ICH guidelines for pharmaceutical salts [2].
Sustainable synthesis of the pyrrolopyridine scaffold incorporates several green chemistry principles. Solvent-free microwave-assisted cyclization reduces reaction times from hours to minutes while eliminating volatile organic compounds (VOCs). For example, ring closure efficiencies reach 94% within 10 minutes under microwave irradiation at 150°C compared to 78% yield after 12 hours using conventional heating [7] [9]. Biocatalytic desymmetrization using lipases (e.g., Candida antarctica Lipase B) enables kinetic resolution of racemic intermediates with E-values >200, generating enantiopure precursors without chiral auxiliaries [3] [9].
Deep eutectic solvents (DES) composed of choline chloride-glycerol mixtures serve as recyclable reaction media for reductive amination steps, achieving consistent yields >85% over five cycles with negligible solvent loss [9]. Life cycle assessment (LCA) comparisons reveal that DES-based routes reduce the process E-factor (kg waste/kg product) from 32 to 8 compared to traditional DMF-mediated syntheses. Additionally, atom-economic multicomponent reactions (MCRs) assemble key fragments in a single step – a three-component coupling of aldehyde, amine, and alkyne precursors yields advanced intermediates with 100% atom incorporation, minimizing purification waste [3] [9].
Table 3: Green Chemistry Metrics in Synthesis Optimization
Green Technique | Reaction Phase | Environmental Benefit | Yield Impact |
---|---|---|---|
Solvent-Free Microwave Cyclization | Ring Closure | Eliminates 5 L VOCs/kg product | +16% vs. thermal |
ChCl-Glycerol DES Medium | Reductive Amination | 85% Solvent Recycling Efficiency | Comparable |
Lipase Kinetic Resolution | Chiral Intermediate Prep | Avoids Transition Metal Catalysts | Enantiopure |
MCR Assembly | Fragment Coupling | Reduces 3 Synthetic Steps | 78-85% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1